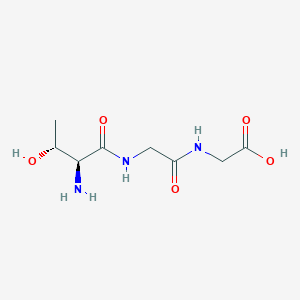

H-Thr-Gly-Gly-OH

描述

Historical Context and Evolution of Peptide Research

The journey of peptide research began in the early 20th century with the isolation and therapeutic use of insulin, a polypeptide hormone, for treating diabetes. This landmark discovery illuminated the critical role of peptides in biological processes and set the stage for decades of scientific inquiry. A significant breakthrough came in the 1950s with the first chemical synthesis of the peptide hormones oxytocin (B344502) and vasopressin, a feat that earned Vincent du Vigneaud the Nobel Prize in Chemistry in 1955.

The development of solid-phase peptide synthesis (SPPS) by Bruce Merrifield in 1963 revolutionized the field, making the synthesis of peptides more efficient and accessible. This technological advancement paved the way for the creation of a vast array of peptides for research and therapeutic purposes. The subsequent rise of recombinant DNA technology in the 1980s further expanded the possibilities, allowing for the production of larger and more complex peptides. medchemexpress.com

The Significance of Tripeptides as Model Systems and Building Blocks in Biochemical Investigations

Tripeptides, consisting of three amino acids linked by peptide bonds, serve as invaluable tools in biochemical and structural biology research. Their relatively small size makes them computationally and experimentally manageable, yet they are complex enough to exhibit key structural features found in larger proteins.

Researchers utilize tripeptides as model systems to understand fundamental aspects of protein folding, conformation, and stability. nih.gov For instance, studies on various tripeptides have provided insights into the formation of secondary structures like β-turns and the influence of individual amino acid side chains on local conformation. nih.gov The conformational landscape of tripeptides can be investigated using a variety of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and infrared (IR) spectroscopy, as well as computational methods like molecular dynamics simulations. nih.govresearchgate.net

Furthermore, tripeptides are essential building blocks in the synthesis of larger, more complex peptides and proteins. They can be incorporated into peptide libraries for screening potential drug candidates or used to create peptidomimetics with enhanced stability and biological activity.

Current Research Landscape and Academic Focus on H-Thr-Gly-Gly-OH

The current research landscape for this compound positions it primarily as a versatile building block and a model peptide for specific applications. While not the subject of extensive standalone studies, its presence in various research contexts highlights its utility.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C8H15N3O5 |

| Molecular Weight | 233.22 g/mol |

| Appearance | White powder |

| Purity | Typically ≥95% |

Data sourced from commercial suppliers and chemical databases.

Detailed research findings specifically on this compound are emerging. For example, a study investigating the interaction between a library of tripeptides and carbon nanotubes identified Threonyl-Glycyl-Glycine (TGG) as having a notable affinity. The research, which utilized molecular dynamics, found that 'TGG' demonstrated higher interaction energy and greater stability with semiconducting carbon nanotubes. mdpi.com This suggests potential applications in the field of nanomaterials and biosensors.

Commercially, this compound is available as a research chemical and is noted for its potential use in several areas:

Peptide Synthesis: It serves as a fundamental building block for the synthesis of more complex peptides for research and therapeutic development. chemimpex.com

Biochemical Research: Its structure, featuring a hydroxyl group and flexible glycine (B1666218) residues, makes it a useful model for studying peptide-protein interactions and enzymatic functions. chemimpex.com

Drug Development: Researchers may incorporate this tripeptide into larger peptide-based drug candidates. chemimpex.com

Cosmetic Industry: There is potential for its inclusion in skincare formulations, attributed to the general properties of peptides in promoting skin hydration and repair. chemimpex.com

While the body of literature focusing exclusively on this compound is still growing, its role as a component in larger peptide sequences and as a tool in materials science indicates its ongoing relevance in the broader field of peptide research. Future studies are likely to further elucidate the specific structural and functional properties of this simple yet significant tripeptide.

Structure

3D Structure

属性

IUPAC Name |

2-[[2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O5/c1-4(12)7(9)8(16)11-2-5(13)10-3-6(14)15/h4,7,12H,2-3,9H2,1H3,(H,10,13)(H,11,16)(H,14,15)/t4-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPNSAQMEAVSQRD-FBCQKBJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NCC(=O)NCC(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)NCC(=O)NCC(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426331 | |

| Record name | SCHEMBL2550240 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66592-75-4 | |

| Record name | Glycine, N-(N-threonylglycyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66592-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SCHEMBL2550240 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Methodologies for the Chemical Synthesis of H Thr Gly Gly Oh and Its Analogs

Solid-Phase Peptide Synthesis (SPPS) Strategies

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide synthesis, offering advantages such as the use of excess reagents to drive reactions to completion and simplified purification by filtering and washing the resin-bound peptide. iris-biotech.de The synthesis proceeds by stepwise elongation of the peptide chain, which is anchored to an insoluble solid support. chempep.com

Fmoc- and Boc-Protecting Group Chemistries

The two predominant strategies in SPPS are based on the use of the fluorenylmethyloxycarbonyl (Fmoc) or the tert-butyloxycarbonyl (Boc) group for the temporary protection of the Nα-amino group of the incoming amino acid. americanpeptidesociety.orgslideshare.net

The Fmoc strategy employs a base-labile Fmoc group, which is typically removed by treatment with a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). peptide.com The side-chain protecting groups are acid-labile (e.g., tert-butyl, tBu), allowing for their removal along with the cleavage of the peptide from the resin in a final step using a strong acid like trifluoroacetic acid (TFA). peptide.combiosynth.com This orthogonality, where the Nα- and side-chain protecting groups are removed under different conditions, is a key advantage of the Fmoc strategy. iris-biotech.debiosynth.com It is considered a milder method and is well-suited for the synthesis of a wide range of peptides, including acid-sensitive sequences. peptide.combiosynth.com

The Boc strategy , one of the original methods for SPPS, utilizes an acid-labile Boc group for Nα-protection, which is removed with a moderately strong acid like TFA. americanpeptidesociety.orgpeptide.com Side-chain protecting groups are typically benzyl-based (Bzl) and require a very strong acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage step. peptide.com While the harsher conditions can be a drawback, Boc chemistry can be advantageous for synthesizing hydrophobic peptides or sequences prone to aggregation, as the protonation of the N-terminus after Boc removal can reduce intermolecular hydrogen bonding. peptide.com

Table 1: Comparison of Fmoc and Boc SPPS Strategies

| Feature | Fmoc Strategy | Boc Strategy |

| Nα-Protecting Group | Fluorenylmethyloxycarbonyl (Fmoc) | tert-Butyloxycarbonyl (Boc) |

| Deprotection Condition | Base (e.g., Piperidine) peptide.com | Acid (e.g., TFA) americanpeptidesociety.org |

| Side-Chain Protection | Acid-labile (e.g., tBu) peptide.com | Strong acid-labile (e.g., Bzl) peptide.com |

| Final Cleavage | Strong acid (e.g., TFA) peptide.com | Very strong acid (e.g., HF, TFMSA) peptide.com |

| Orthogonality | Yes biosynth.com | Quasi-orthogonal biosynth.com |

| Advantages | Mild conditions, suitable for automated synthesis and acid-sensitive peptides. americanpeptidesociety.orgbiosynth.com | Can be better for hydrophobic sequences, less aggregation. peptide.com |

| Disadvantages | Potential for side reactions with base-sensitive peptides. biosynth.com | Harsher deprotection/cleavage conditions, requires specialized equipment. americanpeptidesociety.orgpeptide.com |

For the synthesis of H-Thr-Gly-Gly-OH, the hydroxyl group of threonine is often protected to prevent side reactions. In Fmoc-based synthesis, a tert-butyl (tBu) ether is a common protecting group for the threonine side chain. However, some studies suggest that for certain sequences and under specific coupling conditions, side-chain protection of threonine may be unnecessary. nih.gov

Optimization of Coupling Efficiencies and Minimization of Byproduct Formation

The formation of the peptide bond between the carboxyl group of the incoming amino acid and the free amino group of the resin-bound peptide chain is a critical step. To achieve high coupling efficiency, the carboxyl group is activated using coupling reagents. Common classes of coupling reagents include carbodiimides (like N,N'-dicyclohexylcarbodiimide, DCC, and N,N'-diisopropylcarbodiimide, DIC), phosphonium (B103445) salts (such as benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate, PyBOP), and aminium/uronium salts (like HATU and HBTU). researchgate.net These reagents are often used in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) to improve reaction rates and suppress side reactions, particularly racemization. mdpi.com

The Gly-Gly dipeptide sequence within this compound can present a challenge due to the potential for the formation of diketopiperazine (DKP) after the coupling of the second glycine (B1666218). This intramolecular cyclization can lead to the cleavage of the dipeptide from the resin, terminating chain elongation. Strategies to minimize DKP formation include using pre-formed dipeptides like Fmoc-Gly-Gly-OH for coupling or carefully controlling reaction conditions. google.com Furthermore, glycine-rich sequences can sometimes lead to aggregation, which hinders coupling efficiency. researchgate.netbiorxiv.org Using specialized solvents or structure-breaking elements can help mitigate this issue. researchgate.net

Table 2: Common Coupling Reagents for Peptide Synthesis

| Reagent Class | Examples | Key Features |

| Carbodiimides | DCC, DIC | Widely used, cost-effective. Byproduct of DCC can be difficult to remove. |

| Phosphonium Salts | PyBOP, PyAOP | High coupling efficiency, low racemization. acs.org |

| Aminium/Uronium Salts | HBTU, HATU, HCTU | Fast reaction times, highly efficient, suitable for hindered couplings. mdpi.comnih.gov |

Solution-Phase Peptide Synthesis Techniques

Classical solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis (LPPS), predates solid-phase methods. chempep.comresearchgate.net While often more labor-intensive due to the need for purification of intermediates after each step, it remains a valuable technique, particularly for large-scale synthesis. chempep.comacs.org

The synthesis of this compound in solution would involve a stepwise approach. The C-terminal glycine is typically protected as an ester (e.g., methyl or benzyl (B1604629) ester). The synthesis then proceeds by coupling the N-protected central glycine (e.g., Boc-Gly-OH or Fmoc-Gly-OH) using a coupling reagent. After deprotection of the N-terminus, the final N-protected threonine (e.g., Boc-Thr(tBu)-OH or Fmoc-Thr(tBu)-OH) is coupled. The final step involves the removal of all protecting groups to yield the free tripeptide. Recent advancements aim to simplify this process by using methods that allow for easy isolation of intermediates without extensive purification. acs.orgmdpi.com

Table 3: Simplified Flowchart of Solution-Phase Synthesis of this compound

| Step | Reactants | Product |

| 1 | Boc-Gly-OH + H-Gly-OR | Boc-Gly-Gly-OR |

| 2 | Deprotection (e.g., TFA) | H-Gly-Gly-OR |

| 3 | Boc-Thr(tBu)-OH + H-Gly-Gly-OR | Boc-Thr(tBu)-Gly-Gly-OR |

| 4 | Final Deprotection (e.g., strong acid) | This compound |

Segment Condensation and Native Chemical Ligation (NCL) Approaches

For the synthesis of larger peptides and proteins, a convergent strategy known as segment condensation can be employed. chempep.com This involves the synthesis of smaller peptide fragments which are then joined together. For a small peptide like this compound, this approach is less common but conceptually possible, for instance, by coupling a protected threonine to a pre-synthesized Gly-Gly dipeptide.

A powerful method for segment condensation is Native Chemical Ligation (NCL) . wikipedia.orggoogle.com NCL involves the reaction between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue. wikipedia.orgresearchgate.net This reaction forms a native peptide bond at the ligation site. While classical NCL is specific to cysteine, methodologies have been developed to extend this strategy to other amino acids, including serine and threonine. pnas.orggoogle.com These advanced ligation techniques allow for the chemoselective joining of unprotected peptide fragments, which is a significant advantage for synthesizing complex peptides and small proteins. pnas.orggoogle.com

Derivatization Approaches for Modifying Peptide Structures in Research

The modification, or derivatization, of peptides like this compound is crucial for various research applications, such as studying peptide structure-activity relationships, developing diagnostic tools, or creating novel biomaterials. rsc.orgrsc.org

Derivatization can be performed at several sites on the peptide:

N-terminus: The free amino group can be modified by acylation, alkylation, or conjugation to labels such as fluorophores (e.g., Dansyl chloride) or biotin. researchgate.netnih.gov

C-terminus: The carboxyl group can be converted to an amide or ester, or conjugated to other molecules.

Threonine Side Chain: The hydroxyl group of threonine offers a site for modification, such as phosphorylation to study post-translational modifications, or glycosylation. researchgate.net

These modifications can be introduced either by using pre-functionalized amino acid building blocks during synthesis or by post-synthetic modification of the purified peptide. researchgate.netnih.gov For instance, LC-MS/MS methods often use derivatization agents like propyl chloroformate (PCF) or urea (B33335) to enhance the detection and quantification of small peptides in complex mixtures. nih.govmdpi.com

Table 4: Examples of Derivatization Strategies and Applications

| Modification Site | Derivatization Method | Example Reagent | Research Application |

| N-Terminus | Fluorescent Labeling | Dansyl Chloride | Peptide quantification and imaging. nih.gov |

| N-Terminus | PEGylation | Activated PEG | Improving pharmacokinetic properties. |

| C-Terminus | Amidation | --- | Increasing stability against carboxypeptidases. |

| Threonine Side Chain | Phosphorylation | Phosphitylating reagents | Studying protein signaling and post-translational modifications. researchgate.net |

| Peptide Backbone | Arylation | Boronic acids | Introducing unnatural side chains for structure-activity studies. rsc.org |

Conformational Analysis and Structural Dynamics of H Thr Gly Gly Oh

Spectroscopic Approaches for Elucidating Peptide Conformations

Spectroscopic techniques are pivotal in determining the three-dimensional structures of peptides in solution, providing time-averaged information about their predominant conformations.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the solution structures of peptides. By analyzing parameters such as nuclear Overhauser effects (NOEs), coupling constants (specifically ³J(HNα)), and chemical shifts, it is possible to deduce the average distances between protons, dihedral angles of the backbone, and the local chemical environment.

For short, flexible peptides like H-Thr-Gly-Gly-OH, which are unlikely to adopt a single stable conformation, NMR provides an ensemble-averaged view of the accessible structures. Studies on similar glycine-rich tripeptides, such as glycyl-L-isoleucyl-glycine (GIG) and glycyl-L-tyrosyl-glycine (GYG), have shown that they predominantly exist in extended conformations like the polyproline II (pPII) type, but also sample a significant population of compact, turn-like structures. nih.gov The presence of two consecutive glycine (B1666218) residues in this compound would likely enhance this flexibility, allowing the peptide to explore a broad conformational space. The threonine residue, with its β-branched side chain, would impose some steric constraints, influencing the accessible φ and ψ dihedral angles of the N-terminal position. NMR studies on proline-containing glycine-based peptides have shown that restricted backbone motions can be quantified, a principle that applies to the sterically hindered threonine residue as well. core.ac.uk

Table 1: Representative NMR-Derived Conformational Data for Analogous Tripeptides in Aqueous Solution This table presents data from similar peptides to illustrate typical NMR findings, as specific data for this compound is not available.

| Peptide | Central Residue Conformation | Key Findings | Reference |

|---|---|---|---|

| Gly-Ile-Gly (GIG) | pPII and β-strand | The polyproline II (pPII) fraction is the most populated, but a variety of compact and turn-like conformations constitute nearly 20% of the distribution. | nih.gov |

| Gly-Tyr-Gly (GYG) | pPII and β-strand | Similar to GIG, pPII is the most populated single conformation, coexisting with other extended and turn-like structures. | nih.gov |

| Ala-X-Ala (AXA) | Extended β-strand or pPII | The conformation of the central residue (X) is predominantly an extended β-strand for residues like Val and Ser, while charged residues like Lys favor pPII. | pnas.org |

For this compound, a short and flexible peptide, the CD spectrum in an aqueous solution is expected to be characteristic of a random coil or a disordered state. nih.gov This is typically indicated by a strong negative band around 195-200 nm. pnas.orgacs.org However, some short peptides can exhibit signatures of more ordered structures, such as polyproline II (PPII) helices or β-turns. Peptides containing glycine have been shown to adopt left-handed 3₁₀ helices, which have distinct CD spectral features. pnas.org In structure-promoting solvents, such as 2,2,2-trifluoroethanol (B45653) (TFE), or upon binding to other molecules, this compound might show a propensity to form more ordered structures, which would be detectable as a shift in its CD spectrum. srce.hrnih.gov For instance, studies on other tripeptides have used CD to monitor conformational changes induced by modifications or solvent changes. srce.hrirb.hr

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure Determination

Computational Modeling of this compound Conformational Space

Computational methods complement experimental data by providing a detailed, atom-level view of the peptide's conformational landscape and dynamics.

Molecular Dynamics (MD) simulations model the movement of atoms in a peptide over time, offering insights into its structural dynamics and conformational stability. longdom.org By simulating the peptide in a solvent box (e.g., explicit water), MD can explore the potential energy surface and identify the most populated conformational states and the transitions between them. acs.orgnih.gov

For this compound, MD simulations would be crucial for mapping its vast conformational space. The simulations would likely reveal a dynamic equilibrium between extended structures, various β-turns, and γ-turns. Recent large-scale MD studies on glycine-backbone peptides have systematically explored how different amino acids, including threonine, affect local backbone dynamics and conformational preferences. biorxiv.orgnih.gov These studies show that residues like threonine can stabilize specific backbone conformations. biorxiv.org Simulations on other tripeptides have successfully characterized the distribution of sterically allowed conformations and identified the most stable conformers in solution. longdom.org

Table 2: Illustrative Findings from MD Simulations of Short Peptides This table presents findings from computational studies on similar peptides to demonstrate the utility of MD simulations.

| Peptide System | Simulation Focus | Key Findings | Reference |

|---|---|---|---|

| Glycine-backbone peptides | Effects of phosphorylation on backbone dynamics | Phosphorylated residues, including phosphothreonine, tend to stabilize backbone conformations and influence local dynamics. | biorxiv.org |

| L,L-Gly-Phe-Phe | Conformational analysis in explicit water | The simulation identified stable conformers and analyzed the root-mean-square deviation (RMSD) to assess stability over time. | longdom.org |

| Peptides from BPTI | Amide-aromatic interactions | MD simulations successfully reproduced experimental NMR data, highlighting the importance of force-field and water model selection. | nih.gov |

Quantum mechanical (QM) calculations provide the most accurate energy evaluation for different peptide conformations. researchgate.net These methods are used to study the relative energies of conformers, analyze the rotational energy barriers of the backbone (φ, ψ angles), and determine the preferred side-chain rotameric states (χ angles). Due to their high computational cost, QM calculations are often performed on smaller fragments or used to refine structures obtained from MD simulations. researchgate.netnih.gov

For this compound, QM calculations would be essential for accurately describing the side-chain conformation of the threonine residue. Threonine's side chain has preferred staggered rotamers (g+, t, g-), and their relative populations are influenced by hydrogen bonding with the peptide backbone and steric interactions. fccc.eduresearchgate.net In α-helices, threonine often adopts the g- rotamer to form an inter-residue hydrogen bond, while in other contexts, the g+ rotamer may be favored. researchgate.netnih.gov QM studies on tripeptide models have been used to scan the potential energy surface, identify stable conformers (e.g., βL, γL, γD), and compare their energies to propose the most stable structures. physchemres.org

Molecular Dynamics (MD) Simulations for Dynamic Conformation Studies

Determinants of Peptide Secondary and Tertiary Structures

The conformation of a peptide like this compound is governed by a delicate balance of several interacting forces. Since short peptides rarely form stable tertiary structures, their conformation is primarily determined by local interactions that favor certain secondary structural elements.

The primary determinants include:

Hydrogen Bonds: Intramolecular hydrogen bonds are key to stabilizing regular secondary structures. For example, β-turns are stabilized by a hydrogen bond between the carbonyl oxygen of residue i and the amide proton of residue i+3. The hydroxyl group on the threonine side chain can also act as a hydrogen bond donor or acceptor, further influencing local conformation. researchgate.net

Steric Hindrance and van der Waals Interactions: The bulk and shape of amino acid side chains impose significant restrictions on the allowable backbone dihedral angles (φ and ψ), as famously depicted in the Ramachandran plot. The β-branched side chain of threonine restricts its φ angle more than most other amino acids, disfavoring α-helical conformations. msu.edu Conversely, the absence of a side chain in glycine allows it to access a much wider range of conformations, often populating regions of the Ramachandran plot forbidden to other amino acids. This flexibility can facilitate the formation of tight turns but can also lead to a larger ensemble of disordered states. acs.org

Electrostatic Interactions: Attractions and repulsions between charged or polar groups, including the terminal amino and carboxyl groups and the polar threonine side chain, play a role in conformational preference.

Solvent Interactions: In an aqueous environment, the peptide will adopt conformations that maximize favorable interactions with water molecules. Hydrophobic parts of the peptide may tend to cluster, although this effect is minimal in such a short, polar peptide. The solvent plays a critical role in mediating the interactions that stabilize the final conformational ensemble.

For this compound, the extreme flexibility of the Gly-Gly motif coupled with the steric constraints and hydrogen bonding capacity of the N-terminal threonine results in a dynamic equilibrium of conformations, likely dominated by extended and turn-like structures rather than a single, well-defined fold.

Enzymatic Interactions and Biostability Research of H Thr Gly Gly Oh

Characterization of Proteolytic Degradation Pathways

The susceptibility of peptides to degradation by proteases is a critical factor determining their biological half-life and utility. For H-Thr-Gly-Gly-OH, this degradation is primarily mediated by peptidases that cleave the peptide bonds.

Substrate Specificity Profiling of this compound with Peptidases

The degradation of this compound is initiated by the action of specific peptidases that recognize and cleave its peptide bonds. Aminopeptidases are a major class of exopeptidases that sequentially remove N-terminal amino acid residues from peptides. tandfonline.comnih.gov Given its structure with a free N-terminal threonine, this compound is a potential substrate for various aminopeptidases. For instance, aminopeptidases with broad specificity, such as leucine (B10760876) aminopeptidase, are known to hydrolyze a wide range of L-peptides. tandfonline.com

The cleavage of the peptide bond between Threonine and Glycine (B1666218) would release a free Threonine residue. Subsequently, dipeptidyl peptidases could act on the remaining Gly-Gly dipeptide, although many dipeptidases show specificity for particular amino acid pairs. nih.gov Additionally, some endopeptidases, which cleave within the peptide chain, might exhibit exopeptidase activity and cleave C-terminal amino acids. rsc.org For example, thermolysin has been shown to possess such exopeptidase activity. rsc.org

The specificity of peptidases is a key determinant of the degradation pathway. For example, Glycine aminopeptidase, an enzyme with high specificity for N-terminal glycine and alanine (B10760859) residues, would not be expected to initiate the degradation of this compound due to the N-terminal threonine. tandfonline.com However, if the initial Thr-Gly bond is cleaved by another peptidase, the resulting Gly-Gly fragment could be a substrate for such an enzyme. The degradation of tripeptides ending in glycylglycine (B550881) has been noted to be rapid by certain enzymes. annualreviews.org

Kinetic Analysis of Enzymatic Hydrolysis

The rate of hydrolysis is influenced by factors such as enzyme and substrate concentrations. redalyc.org Kinetic studies of similar peptides can offer a comparative understanding. For instance, the hydrolysis of various peptide substrates by enzymes like thermolysin has been extensively studied, revealing preferences for hydrophobic amino acids at certain positions. pnas.org The determination of kinetic parameters is often performed using spectroscopic methods, where the cleavage of the peptide bond results in a measurable change in absorbance or fluorescence. rsc.org

Strategies for Enhancing Peptide Stability for Research Applications

The inherent susceptibility of peptides to proteolytic degradation often limits their application. nih.gov Consequently, various strategies have been developed to enhance their stability.

Rational Design of Protease-Resistant Analogs

A primary strategy to enhance peptide stability is the rational design of analogs that are resistant to protease cleavage. nih.gov This often involves modifying the peptide backbone or incorporating unnatural amino acids. nih.govacs.org One common approach is the substitution of L-amino acids with their D-enantiomers, which are not readily recognized by most proteases. frontiersin.orgmdpi.com This can significantly increase the peptide's half-life. nih.govvulcanchem.com

Another strategy involves N-methylation of the peptide backbone, which can introduce conformational constraints and hinder protease binding. tandfonline.com The insertion of additional methylene (B1212753) groups to create β- or γ-amino acids can also enhance proteolytic stability. tandfonline.com Furthermore, cyclization of the peptide can stabilize its conformation and increase resistance to enzymatic degradation. tandfonline.comacs.org

| Modification Strategy | Mechanism of Enhanced Stability | Reference |

| D-Amino Acid Substitution | Proteases are stereospecific and do not readily recognize D-amino acids. | frontiersin.org, mdpi.com |

| N-Methylation | Introduces conformational constraints and hinders protease binding. | tandfonline.com |

| β- or γ-Amino Acid Insertion | Alters the peptide backbone, making it a poor substrate for proteases. | tandfonline.com |

| Cyclization | Stabilizes the peptide's conformation, reducing susceptibility to proteases. | tandfonline.com, acs.org |

Impact of Terminal Modifications and Non-Canonical Amino Acid Incorporation

Modifications at the N- and C-termini of a peptide can significantly impact its stability. jpt.com C-terminal amidation, for example, removes the negative charge of the carboxyl group and can increase stability against certain peptidases. jpt.com N-terminal acetylation also blocks degradation by many aminopeptidases. bachem.com

The incorporation of non-canonical amino acids (ncAAs) is a powerful tool for creating protease-resistant peptides. tandfonline.comnih.gov These amino acids, which are not one of the 20 proteinogenic amino acids, can have altered side chains or backbones that are not recognized by proteases. tandfonline.com For instance, replacing a natural amino acid with a non-canonical one can sterically hinder the approach of a protease or alter the electronic properties of the scissile peptide bond. acs.org The use of ncAAs has been shown to significantly improve the pharmacokinetic properties of peptides. biorxiv.org

| Modification Type | Effect on Stability | Reference |

| C-Terminal Amidation | Neutralizes negative charge, increasing stability. | jpt.com, |

| N-Terminal Acetylation | Blocks degradation by aminopeptidases. | , bachem.com |

| Non-Canonical Amino Acids | Not recognized by proteases, leading to increased resistance. | tandfonline.com, nih.gov |

Investigation of this compound as an Enzyme Substrate or Modulator in Biochemical Assays

This compound and its derivatives can be valuable tools in biochemical assays, serving as substrates for proteases or as modulators of enzyme activity. The development of fluorogenic substrates, where the peptide is linked to a fluorescent molecule that is released upon cleavage, allows for the continuous monitoring of enzyme activity. medchemexpress.com For example, peptides can be coupled to 7-amino-4-methylcoumarin (B1665955) (AMC), which fluoresces upon its release by enzymatic hydrolysis. medchemexpress.commedchemexpress.com

In the context of this compound, it could be used to characterize the activity of peptidases that recognize threonine at the N-terminus. While specific examples using this exact tripeptide are not detailed in the provided results, the principle is well-established. For instance, the cleavage of the tripeptide Asp-Gly-Gly has been used to characterize the activity of peptidase E. nih.gov

Furthermore, modified versions of this compound could be designed as inhibitors of specific proteases. By understanding the substrate specificity of a target enzyme, analogs can be synthesized that bind to the active site but are not cleaved, thereby blocking the enzyme's function. This is a common strategy in drug discovery. nih.gov

Investigation of H Thr Gly Gly Oh in Protein Protein Interactions and Biological Processes

Role of H-Thr-Gly-Gly-OH as a Core Sequence in Functional Peptide Motifs

The Threonyl-Glycyl-Glycine (TGG) sequence serves as a fundamental building block in various functional peptide and protein motifs across different biological domains. Its presence is critical to the function of these larger molecules, which are involved in processes ranging from viral replication and DNA repair to enzymatic substrate recognition and organismal stress responses.

In virology, the HIV-1 nucleocapsid protein (NC) specifically binds to a TGG sequence within the complementary TAR DNA hairpin, an interaction essential for facilitating the annealing of TAR RNA to cTAR DNA during the reverse transcription of the viral genome. nih.gov In microbiology, the E. coli RecA protein, which is central to DNA repair and homologous recombination, exhibits a strong binding preference for TGG-repeating sequences. oup.com This high-affinity interaction is crucial for inducing the coprotease activity of RecA and is thought to be important for stabilizing the initial formation of RecA filaments on single-stranded DNA. oup.comnih.gov

The TGG motif is also found in proteins that respond to environmental stress. In the plant Lycopersicon chilense, a Pro-, Thr-, and Gly-rich protein (PTGRP) that is down-regulated by drought contains a Thr-Gly-Gly-Gly sequence within its repeating structural motifs. nih.gov This protein is localized in the cell wall of xylem elements, suggesting a role in maintaining structural integrity under changing environmental conditions. nih.gov

Furthermore, peptides containing the TGG sequence have been identified from natural sources and are associated with specific bioactivities. A peptide with the sequence Thr-Gly-Gly-Gly-Asn-Val, isolated from the skin of the Pacific cod (Gadus macrocephalus), has demonstrated antioxidant properties. e-fas.orgresearchgate.netresearchgate.net In the context of enzyme-substrate interactions, a succinyl-lysine peptide substrate (Thr-Ala-Arg-SLL-Ser-Thr-Gly-Gly) that is recognized and modified by the human enzyme Sirtuin 5 (SIRT5) features a TGG sequence at its C-terminus. mdpi.comresearchgate.net This highlights the role of the motif in presenting a site for post-translational modification.

Analysis of Specific Binding Interactions with Receptors and Binding Proteins

The TGG sequence is integral to the binding interactions of several proteins and peptides with their respective targets, including nucleic acids and synthetic receptors. The specific chemical properties of the threonine and glycine (B1666218) residues contribute to the affinity and specificity of these interactions.

The binding of the HIV-1 nucleocapsid protein to the TGG sequence in cTAR DNA involves precise molecular contacts. nih.gov The 5' thymine (B56734) of the motif interacts with the N-terminal zinc knuckle of the protein, while the 3' guanine (B1146940) is inserted into a hydrophobic plateau on the C-terminal zinc knuckle. nih.gov Similarly, the preferential binding of the E. coli RecA protein to TGG-rich DNA is attributed to favorable atomic interactions between the amino acid residues of the protein's binding site and the nucleotides of the DNA strand. oup.com

While specific biological receptors for the standalone this compound tripeptide have not been identified, studies using synthetic receptors demonstrate the binding capability of TGG-containing sequences. The macrocyclic host molecule cucurbit nih.govuril (CB7) has been shown to bind peptides incorporating the TGG motif as part of a larger sequence, underscoring the sequence's ability to participate in well-defined molecular recognition events. trinity.edu

The data below shows the binding constants (K) for several peptides with CB7. The variation in affinity highlights how adjacent amino acids can influence the binding properties of a core motif.

| Peptide Sequence | Binding Constant (K) / (104 M-1) | Reference |

|---|---|---|

| Thr-Gly-Gly-Phe-Met-NH2 | 1.4 | trinity.edu |

| Thr-Gly-Ala-Phe-Met-NH2 | 1.3 | trinity.edu |

| Thr-Gly-Ser-Phe-Met-NH2 | 1.9 | trinity.edu |

| Thr-Gly-Ala-Phe-Leu-OH | 0.18 | trinity.edu |

This table is based on data from label-free supramolecular tandem enzyme assays involving the synthetic receptor cucurbit nih.govuril (CB7).

The TGG sequence has been identified within larger polypeptide chains as part of epitopes, which are the specific sites recognized by antibodies or T-cell receptors. Epitope mapping is crucial for understanding immune responses and for the development of diagnostics and vaccines.

In the context of virology, a sequence containing Thr Gly Gly Ala Ala is present in the Hepatitis C Virus (HCV) polyprotein and is relevant in the mapping of epitopes for anti-HCV antibody immunoassays. google.com Similarly, patent literature concerning T-cell receptors describes a larger protein sequence that includes a Thr Gly Gly Phe motif, identifying it as part of a potential T-cell epitope. google.com

Quantitative Ligand-Receptor Binding Studies

Research into Biochemical Pathway Modulation by this compound Analogs

While direct studies on analogs of this compound are limited, research on larger peptides containing the TGG motif demonstrates that modifications to this sequence can modulate biochemical pathways. These modifications can alter enzyme activity, substrate recognition, and post-translational modifications.

One clear example involves the modulation of protease activity. The peptide Thr-Gly-Gly-Phe-Met-NH2 serves as a substrate for the metalloendopeptidase thermolysin. trinity.edu An analog of this peptide, Thr-Gly-DAla-Phe-Met-NH2, in which the central glycine of the TGG-like sequence is replaced with a D-alanine, exhibits significantly reduced susceptibility to cleavage by the enzyme. trinity.edu This demonstrates that a single stereochemical alteration within a TGG-containing sequence can effectively modulate an enzymatic pathway.

The TGG sequence is also relevant in the context of post-translational modifications. The human enzyme SIRT5, a sirtuin deacetylase, recognizes and removes succinyl groups from a substrate peptide with the sequence Thr-Ala-Arg-SLL-Ser-Thr-Gly-Gly. mdpi.comresearchgate.net SIRT5 plays a crucial role in regulating metabolic pathways, including the urea (B33335) cycle and cellular redox homeostasis. mdpi.com The development of analogs of SIRT5 substrates is an active area of research aimed at creating inhibitors to modulate these pathways for therapeutic purposes. mdpi.com This highlights the potential for analogs of TGG-containing peptides to act as modulators of critical cellular signaling and metabolic pathways.

Immunomodulatory Effects of this compound Containing Peptides

Several studies have identified peptides containing the TGG sequence in the context of immunomodulation and related bioactive properties. Although the standalone tripeptide this compound has not been characterized as an immunomodulator, its presence in larger, active peptides suggests the motif may contribute to these effects.

For instance, a peptide with the sequence Gly-Thr-Thr-Gly-Gly-Met-Gly-Thr was identified during an investigation of the immunomodulatory mechanisms of peptides derived from maca (Lepidium meyenii). dntb.gov.ua Another study involving a model of diabetes used a scrambled control peptide with the sequence Ser-Ser-Thr-Gly-Gly-Gly-Asp-Ile-Pro-Pro-His-Leu-Leu-His-Asn. nih.gov The active peptide in this study, derived from Islet Neogenesis-Associated Protein (INGAP), was suggested to have potential immunomodulatory effects, raising interest in the components of related sequences. nih.gov

Structure Activity Relationship Sar Studies of H Thr Gly Gly Oh Analogs

Systematic Amino Acid Scanning and Substitution Strategies

Systematic amino acid scanning is a cornerstone of peptide SAR studies, providing a detailed map of how each residue contributes to the peptide's activity. Alanine (B10760859) scanning, where each amino acid is sequentially replaced by alanine, is a common initial strategy to identify critical residues, or "hot spots." The small, non-functional side chain of alanine removes specific interactions (e.g., hydrogen bonding, charge, hydrophobicity) without introducing significant steric hindrance, thereby revealing the importance of the original residue's side chain.

Beyond alanine, substitution with other amino acids, including D-amino acids, can probe the requirements for stereochemistry, charge, size, and hydrophobicity at each position. mdpi.com For the H-Thr-Gly-Gly-OH sequence, a systematic scan would involve synthesizing and testing a series of analogs where the threonine (P1), the first glycine (B1666218) (P2), and the second glycine (P3) are individually replaced. For instance, replacing Gly with a more sterically hindered amino acid could probe the spatial tolerance of the binding site. mdpi.com In contrast, substituting Gly with Pro can introduce a conformational restraint, which may enhance or diminish activity depending on the required backbone geometry. nih.gov

The N-terminal threonine, with its hydroxyl-containing side chain, is a potential site for hydrogen bonding. Replacing it with valine (isosteric but lacking the hydroxyl group) or serine (similar but with a shorter side chain) would clarify the role of this functional group. Studies on other peptides have shown that even conservative changes to flanking amino acid sequences can significantly impact function. frontiersin.org

Table 1: Representative Data from a Hypothetical Amino Acid Scan of this compound

| Analog | Position 1 (Thr) | Position 2 (Gly) | Position 3 (Gly) | Relative Activity (%) | Interpretation |

| Parent Peptide | Thr | Gly | Gly | 100 | Baseline activity. |

| Analog 1a | Ala | Gly | Gly | 40 | Indicates the Thr side chain is important for activity. |

| Analog 1b | Thr | Ala | Gly | 95 | Suggests the Gly at P2 provides flexibility; minor steric bulk is tolerated. |

| Analog 1c | Thr | Gly | Ala | 60 | The C-terminal Gly may be in a more sterically constrained environment. |

| Analog 1d | Val | Gly | Gly | 55 | Loss of activity suggests the hydroxyl group of Thr is a key pharmacophore. |

| Analog 1e | Thr | Pro | Gly | 15 | Indicates a conformational kink at P2 is detrimental to activity. |

| Analog 1f | Thr | Gly | D-Ala | 25 | Highlights the importance of L-stereochemistry at the C-terminus. |

This table is illustrative and based on established principles of peptide SAR. Actual results would depend on the specific biological assay.

Truncation and Deletion Analyses for Functional Minimal Sequences

Truncation analysis involves systematically removing amino acids from the N- or C-terminus of a peptide to identify the minimal sequence required to retain biological activity. This approach is critical for defining the core pharmacophore and for developing smaller, potentially more drug-like peptide leads. nih.gov For this compound, this would involve synthesizing and evaluating dipeptides and single amino acids derived from the parent sequence.

A study on the osteogenic growth peptide pentapeptide OGP(10-14) showed that truncation of the C-terminal residue resulted in a ~50% loss of mitogenic activity, while modifications to the C-terminal carboxyl group led to a more significant 70-97% decrease in activity. nih.gov Applying this logic to this compound, one might expect that the C-terminal carboxylate group is crucial for activity, possibly through interaction with a positively charged residue in a receptor binding pocket.

Table 2: Hypothetical Truncation Analysis of this compound

| Analog | Sequence | Modification | Expected Relative Activity (%) | Rationale |

| Parent Peptide | This compound | Full-Length | 100 | Baseline activity. |

| Analog 2a | H-Gly-Gly-OH | N-Terminal Deletion (des-Thr) | <10 | The N-terminal Thr is likely essential for recognition and activity. |

| Analog 2b | H-Thr-Gly-OH | C-Terminal Deletion (des-Gly) | 20-40 | The length and spacing provided by the third residue are important. |

| Analog 2c | H-Thr-Gly-Gly-NH₂ | C-Terminal Amidation | 50-80 | Neutralizing the C-terminal charge often alters, but does not abolish, activity. nih.gov |

| Analog 2d | Ac-Thr-Gly-Gly-OH | N-Terminal Acetylation | 30-60 | Blocking the N-terminal amine can reduce activity by removing a key charge or hydrogen bonding interaction. nih.gov |

This table is illustrative. The specific impact of truncation depends heavily on the biological target.

The results of such an analysis would determine if the full tripeptide sequence is necessary or if a smaller fragment, like H-Thr-Gly-OH, retains a degree of function. This information is invaluable for simplifying the lead structure.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. mdpi.com For peptides, this involves representing the structure of each analog using numerical descriptors and then building a mathematical model that predicts activity. nih.govmdpi.com These models can then be used to predict the activity of novel, unsynthesized analogs, thereby guiding and accelerating the design process. acs.org

The QSAR process for this compound analogs would involve several key steps:

Data Set Generation: A series of analogs is synthesized and tested in a consistent biological assay to generate activity data (e.g., IC₅₀ or EC₅₀ values).

Model Development: Statistical methods like Multiple Linear Regression (MLR), Support Vector Machines (SVM), or Random Forest (RF) are used to build a model linking the descriptors to the observed activity. nih.gov

Model Validation: The model's predictive power is rigorously tested using internal (cross-validation) and external validation sets to ensure it is robust and not overfitted. mdpi.com

Table 3: Common Amino Acid Descriptors Used in Tripeptide QSAR Models

| Descriptor Class | Specific Descriptor Examples | Information Encoded |

| Hydrophobicity Scales | VHSE (Principal components of hydrophobic, steric, and electronic properties) | Side chain hydrophobicity, size, and electronic character. mdpi.com |

| Steric Properties | Molecular Weight, van der Waals Volume | Size and bulk of the amino acid side chain. |

| Electronic Properties | pKa values, Dipole Moment | Charge state and charge distribution. |

| Structural Indices | Z-scales (Z1, Z2, Z3) | Composite variables describing hydrophobicity, steric properties, and polarity. |

| 2D/3D Descriptors | Topological Polar Surface Area (TPSA) | Overall polarity and hydrogen bonding capacity of the peptide. |

Source: Adapted from findings in QSAR studies on bioactive peptides. nih.govmdpi.com

A validated QSAR model for this compound analogs could predict which substitutions are most likely to increase potency. For example, a model might predict that increasing the hydrophobicity at the N-terminus while maintaining a small, flexible residue at the C-terminus would be beneficial.

Correlation of Structural Modifications with Biochemical Activity Profiles

The ultimate goal of SAR studies is to build a coherent picture of how specific structural modifications translate into changes in biochemical activity. By integrating the findings from amino acid scanning, truncation analysis, and QSAR, a detailed pharmacophore model can be developed.

N-Terminus (Threonine): The hydroxyl group of the threonine side chain is critical, likely acting as a hydrogen bond donor or acceptor. The N-terminal free amine may also be essential for a charge-based interaction. Modifications at this position, such as N-methylation, could increase receptor affinity, as seen in enkephalin analogs. nih.gov

Core (Gly-Gly): The Gly-Gly motif may primarily serve as a flexible spacer, allowing the N-terminal "message" (Thr) and the C-terminal "address" (carboxylate) to adopt an optimal orientation for binding. Replacing glycine with more rigid units like proline would disrupt this necessary conformation. The importance of flexibility is a common theme in peptide SAR. nih.gov

C-Terminus (Glycine & Carboxylate): The C-terminal carboxylate group appears to be a key recognition element, likely forming a salt bridge with the target receptor or enzyme. The final glycine residue's small size may be necessary to avoid steric clashes in the binding pocket. Studies on antioxidant tripeptides have shown that the C-terminal residue is often critical for activity. acs.org

Table 4: Summary of Structure-Activity Correlations for this compound Analogs

| Structural Modification | Position | Biochemical Consequence | Example from Literature |

| Removal of side-chain hydroxyl | P1 (Thr → Val) | Loss of hydrogen bonding capability, leading to reduced affinity/activity. | Removal of the phenolic group in Tyr-containing peptides leads to a marked decrease in activity. nih.gov |

| Introduction of steric bulk | P2 or P3 (Gly → Val/Leu) | Potential steric clash with the binding site, reducing activity. | Substitution of Gly with larger residues can disrupt necessary conformations. |

| Introduction of conformational rigidity | P2 (Gly → Pro) | Disruption of the required bioactive conformation, leading to a significant loss of activity. | Proline substitution can reverse agonist activity to antagonist activity in some peptides. nih.gov |

| Neutralization of C-terminal charge | C-Terminus (-COOH → -CONH₂) | Altered electrostatic interaction, often leading to reduced but not abolished activity. | Blocking the C-terminus as a methyl ester caused a ~50% loss of activity in an OGP analog. nih.gov |

By systematically applying these SAR strategies, researchers can deconstruct the functional contributions of each component of the this compound peptide. This knowledge is paramount for the rational design of second-generation analogs with tailored biochemical profiles for potential therapeutic or research applications.

Advanced Analytical Methodologies for the Characterization of H Thr Gly Gly Oh

High-Resolution Mass Spectrometry for Molecular Identification and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise mass determination and structural analysis of peptides like H-Thr-Gly-Gly-OH. It provides definitive evidence of molecular identity and offers deep insights into the peptide's sequence through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideally suited for analyzing polar, thermally labile biomolecules such as peptides. In ESI-MS, the peptide is ionized directly from a solution, typically forming protonated molecular ions [M+H]⁺ in the positive ion mode. For this compound (Molecular Formula: C₉H₁₇N₃O₆), the exact mass of the neutral molecule is 279.1118 Da. Therefore, in an ESI-MS spectrum, the primary ion observed would be the singly charged protonated molecule.

The high-resolution capabilities of modern mass spectrometers, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) instruments, allow for the determination of the peptide's molecular mass with high accuracy (typically within 5 ppm), which is crucial for confirming its elemental composition.

| Compound | Molecular Formula | Monoisotopic Mass (Da) | Observed Ion (ESI+) | Expected m/z |

|---|---|---|---|---|

| This compound | C₉H₁₇N₃O₆ | 279.1118 | [M+H]⁺ | 280.1191 |

Tandem mass spectrometry (MS/MS) is employed to sequence the peptide and confirm its amino acid composition and order. In a typical MS/MS experiment using collision-induced dissociation (CID), the [M+H]⁺ ion of this compound is isolated and then fragmented by collision with an inert gas. This process primarily cleaves the peptide bonds, generating a series of characteristic fragment ions. uniroma1.it

The fragmentation of peptides predominantly produces 'b' and 'y' ions. matrixscience.com 'b' ions are N-terminal fragments, while 'y' ions are C-terminal fragments. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for direct sequencing.

For this compound, the following primary fragment ions are expected:

b-ions :

b₁: [Thr]⁺

b₂: [Thr-Gly]⁺

y-ions :

y₁: [Gly]⁺

y₂: [Gly-Gly]⁺

A significant fragmentation pathway for peptides containing threonine (Thr) involves the neutral loss of water (H₂O, 18.01 Da) or acetaldehyde (B116499) (CH₃CHO, 44.03 Da) from the side chain. mdpi.com This characteristic loss can be observed from the precursor ion or from fragment ions containing the Thr residue (e.g., b₂ and y₃ ions), providing strong evidence for the presence and location of threonine. matrixscience.commdpi.com

| Fragment Ion | Sequence | Calculated m/z | Fragment Ion | Sequence | Calculated m/z |

|---|---|---|---|---|---|

| b₁ | Thr | 102.0550 | y₁ | Gly | 76.0393 |

| b₂ | Thr-Gly | 159.0761 | y₂ | Gly-Gly | 133.0574 |

| b₂-H₂O | Thr-Gly | 141.0655 | y₃ (precursor) | Thr-Gly-Gly | 280.1191 |

| b₂-CH₃CHO | Thr-Gly | 115.0494 | y₃-H₂O | Thr-Gly-Gly | 262.1085 |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatography is fundamental for separating this compound from synthesis impurities, byproducts, or other components in a complex mixture. americanpeptidesociety.org The choice of chromatographic technique is dictated by the physicochemical properties of the peptide, particularly its high polarity.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common method for the analysis and purification of peptides. americanpeptidesociety.org It separates molecules based on their hydrophobicity. For a hydrophilic peptide like this compound, specific conditions must be optimized to achieve adequate retention and resolution.

A typical RP-HPLC setup involves a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase. A gradient elution is commonly used, starting with a high concentration of an aqueous solvent (e.g., water with 0.1% trifluoroacetic acid, TFA) and increasing the proportion of an organic solvent (e.g., acetonitrile (B52724) with 0.1% TFA). The TFA acts as an ion-pairing agent to improve peak shape and retention. Due to its hydrophilic nature, this compound will elute early in the gradient. americanpeptidesociety.org

| Parameter | Typical Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | e.g., 0-30% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 214/220 nm |

While RP-HPLC is widely used, other methods can offer alternative selectivity, especially for very polar peptides.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating highly polar compounds that show little or no retention in RP-HPLC. polylc.com In HILIC, a polar stationary phase (e.g., silica, or bonded with diol or amide groups) is used with a mobile phase rich in organic solvent (e.g., >70% acetonitrile). polylc.com Water is used as the strong eluting solvent. Under these conditions, this compound would be well-retained and separated from other polar and non-polar impurities. HILIC is often coupled with ESI-MS for enhanced sensitivity and identification. polylc.comshodex.com

Ion-Exchange Chromatography (IEC): IEC separates peptides based on their net charge at a given pH. americanpeptidesociety.org Since this compound has a free N-terminal amine and a C-terminal carboxylic acid, its charge is pH-dependent. At a pH below its isoelectric point (pI), the peptide will be positively charged and can be retained on a cation-exchange column. Elution is achieved by increasing the salt concentration or pH of the mobile phase. americanpeptidesociety.org

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Amino Acid Composition Analysis of Hydrolyzed Peptides

Amino Acid Analysis (AAA) is a classic biochemical technique used to determine the amino acid composition of a peptide. The analysis involves two main steps: hydrolysis of the peptide bonds to release the constituent amino acids, followed by the separation and quantification of these free amino acids. nih.gov

For this compound, the peptide is subjected to acid hydrolysis, typically using 6 M hydrochloric acid (HCl) at approximately 110°C for 24 hours in an evacuated, sealed tube to prevent oxidative degradation. diva-portal.orgtandfonline.com This process breaks the amide linkages, yielding free Threonine and Glycine (B1666218).

Following hydrolysis, the resulting amino acid mixture is analyzed. Modern methods use RP-HPLC or ion-exchange chromatography, often with pre- or post-column derivatization (e.g., with phenylisothiocyanate, PITC) to allow for sensitive UV or fluorescence detection. nih.govnih.gov The analysis should confirm the presence of Threonine and Glycine in a stoichiometric ratio of 1:2, verifying the composition of the original tripeptide. It is important to note that Threonine is partially destroyed under standard acid hydrolysis conditions, and correction factors may need to be applied for precise quantification. diva-portal.orgtandfonline.com

| Amino Acid | Expected Molar Ratio |

|---|---|

| Threonine (Thr) | 1 |

| Glycine (Gly) | 2 |

Specialized Detection Methods for Peptide Analysis (e.g., Chemiluminescent Nitrogen Detection)

The accurate quantification and characterization of peptides such as this compound (Threonyl-glycyl-glycine) are crucial for research and development in various scientific fields. While standard detection methods like UV absorbance are commonly used, they often lack the specificity and uniform response required for complex peptide mixtures. Specialized detection methods, particularly Chemiluminescent Nitrogen Detection (CLND), offer significant advantages for the analysis of peptides.

Chemiluminescent Nitrogen Detection is a powerful technique that provides a direct and equimolar response to nitrogen atoms within a molecule, irrespective of the compound's chemical structure. This characteristic makes it exceptionally well-suited for the analysis of peptides, which are composed of amino acids linked by nitrogen-containing peptide bonds. When coupled with a separation technique like High-Performance Liquid Chromatography (HPLC), CLND allows for the precise quantification of peptides and their impurities.

The fundamental principle of CLND involves three main stages:

Combustion: The sample eluting from the HPLC column is nebulized and then combusted at a high temperature (typically around 1050°C) in an oxygen-rich atmosphere. This process converts all nitrogen-containing compounds into nitric oxide (NO).

Reaction with Ozone: The resulting gas stream, containing nitric oxide, is then mixed with ozone (O₃) in a reaction chamber. This reaction produces excited-state nitrogen dioxide (NO₂*).

Detection: As the excited nitrogen dioxide molecules relax to their ground state, they emit light (chemiluminescence). This emitted light is detected by a photomultiplier tube, and the intensity of the light is directly proportional to the amount of nitrogen in the original sample.

A significant advantage of HPLC-CLND is its ability to provide a more accurate assessment of peptide purity and content compared to UV detection. UV detectors are dependent on the presence of chromophores in the molecule, and the response can vary significantly between different peptides. In contrast, CLND's response is based solely on the number of nitrogen atoms, providing a uniform calibration for all nitrogen-containing species. This is particularly beneficial for quantifying peptides like this compound, which lacks a strong UV chromophore.

Research Findings and Applications

While specific research detailing the analysis of this compound by CLND is not extensively published, the principles and applications of the technique to other peptides provide a clear indication of its utility. Studies have demonstrated that HPLC-CLND is effective for the purity assessment of synthetic peptides. It can accurately quantify the main peptide peak and any nitrogen-containing impurities, providing a more reliable measure of peptide content than UV detection alone. For instance, research on various synthetic peptides has shown that CLND can overcome the limitations of UV detection, which can be affected by non-nitrogen-containing UV-absorbing impurities.

The equimolar response of the CLND allows for the determination of peptide content without the need for a specific reference standard for every impurity, as long as the nitrogen content of the main peptide is known. For this compound (C₈H₁₅N₃O₅), the presence of three nitrogen atoms provides a distinct signal for quantification.

To illustrate the type of data obtained from an HPLC-CLND analysis of a peptide sample, the following hypothetical data table is presented. This table demonstrates how the nitrogen content is used for quantification, assuming an analysis of a synthesized this compound sample.

Table 1: Illustrative HPLC-CLND Analysis of a Synthetic this compound Sample

| Peak ID | Retention Time (min) | CLND Peak Area | Nitrogen Content (moles) | Calculated Molar Amount | Purity (%) |

| Impurity 1 | 4.8 | 15,000 | Assumed 2 | 7,500 | 2.5 |

| This compound | 6.2 | 855,000 | 3 | 285,000 | 95.0 |

| Impurity 2 | 7.1 | 12,500 | Assumed 1 | 12,500 | 2.5 |

| Total | 882,500 | 305,000 | 100.0 |

Note: This table is for illustrative purposes only and does not represent actual experimental data for this compound.

This illustrative data showcases how CLND can differentiate and quantify the target peptide from its impurities based on their nitrogen content, providing a detailed and accurate purity profile. The universal and equimolar detection of nitrogenous compounds makes CLND a superior choice for the rigorous analytical demands of peptide characterization.

Computational Design and Predictive Modeling in H Thr Gly Gly Oh Research

De Novo Peptide Design Utilizing Computational Algorithms

De novo peptide design, or the creation of novel peptide sequences with desired properties from scratch, relies heavily on computational algorithms. For a tripeptide like H-Thr-Gly-Gly-OH, these algorithms can be used to predict its structural predispositions and how modifications to its sequence could influence its behavior.

A key aspect of de novo design is the exploration of the conformational space available to the peptide. The backbone conformation of a peptide is largely defined by its Ramachandran angles (φ and ψ). nih.gov For this compound, computational tools can predict the most likely combinations of these angles, which in turn determines its three-dimensional shape. Theoretical calculations and molecular dynamics simulations can reveal whether the peptide is likely to adopt a rigid structure or exist as a more flexible ensemble of conformations in solution. nih.govresearchgate.net

Furthermore, de novo design algorithms can be employed to explore how substituting the threonine or glycine (B1666218) residues would impact the peptide's properties. For instance, replacing a glycine with a more sterically hindered amino acid could be computationally modeled to predict the resulting change in structural rigidity and potential for self-assembly. researchgate.net

Virtual Screening and Ligand-Based Design Approaches for Interaction Prediction

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a biological target. In the context of this compound, virtual screening could be used to predict its potential binding partners, such as proteins or receptors.

Ligand-based design , a subset of virtual screening, is particularly relevant when the structure of the target is unknown. This approach relies on the knowledge of other molecules that bind to the target of interest. If a set of peptides with known affinity for a particular receptor is available, their properties can be used to build a computational model, or pharmacophore, that defines the essential features for binding. This compound could then be computationally "screened" against this model to predict its likelihood of binding.

Conversely, structure-based virtual screening can be employed if the three-dimensional structure of a potential target protein is known. Molecular docking simulations, a key component of this approach, can predict the preferred orientation of this compound when bound to a target, as well as the strength of the interaction. rsc.org These simulations calculate the binding energy by considering factors like hydrogen bonds, hydrophobic interactions, and electrostatic forces. rsc.org For example, the hydroxyl group of the threonine residue in this compound could be predicted to form specific hydrogen bonds within a protein's binding pocket.

While specific virtual screening studies focused on this compound are not prominent in existing research, the methodologies are well-established. For instance, computational studies have successfully used these techniques to screen vast libraries of tripeptides to identify potential inhibitors for enzymes like acetylcholinesterase (AChE) and beta-secretase 1 (BACE-1), which are relevant in Alzheimer's disease research. rsc.org

Application of Machine Learning and Artificial Intelligence in Peptide Science

Machine learning (ML) and artificial intelligence (AI) are revolutionizing peptide science by enabling the analysis of vast datasets to predict peptide properties and functions with increasing accuracy. rsc.org These advanced computational tools can be applied to this compound to forecast a range of characteristics.

ML models can be trained on large databases of peptides with known properties to predict characteristics of new peptides like this compound. These properties can include:

Bioactivity: Predicting whether the peptide is likely to have a specific biological effect, such as antimicrobial or antihypertensive activity.

Physicochemical Properties: Forecasting parameters like solubility, stability, and isoelectric point.

Self-Assembly Propensity: Predicting whether the peptide is likely to form larger nanostructures, such as hydrogels or nanofibers, under specific conditions. researchgate.net

For example, a machine learning model could be trained on a dataset of known self-assembling peptides. The amino acid sequence and other molecular descriptors of these peptides would be used as input features. The model would then learn the patterns that correlate with self-assembly. Subsequently, the sequence of this compound could be fed into the model to predict its likelihood of self-assembly.

Future Directions and Emerging Paradigms in H Thr Gly Gly Oh Research

Integration of Multi-Omics Data for Comprehensive Understanding of Peptide Function

A holistic understanding of the biological role of H-Thr-Gly-Gly-OH necessitates a move beyond single-analyte studies towards the integration of multiple layers of biological data. Multi-omics approaches, which combine genomics, transcriptomics, proteomics, and metabolomics, offer a powerful framework for contextualizing the function of this tripeptide within complex cellular systems. biorxiv.org Such studies can uncover previously unknown relationships between the peptide and various metabolic pathways, signaling cascades, and physiological states. biorxiv.orgmdpi.com

Research has already demonstrated the power of multi-omics in decoding the roles of this compound's constituent amino acids, threonine and glycine (B1666218). mdpi.com For instance, integrated analyses of gene expression and metabolite profiles have shown that glycine consumption is highly correlated with the proliferation of certain cancer cells. nih.gov Similarly, multi-omics studies have identified specific genes and metabolic pathways, such as glycine, serine, and threonine metabolism, that are significantly affected by cellular perturbations. nih.gov By applying similar methodologies to this compound, researchers could map its interactions and functional consequences with unprecedented detail. For example, combining transcriptomic and metabolomic data could reveal how the presence of this compound influences gene expression related to amino acid transport or utilization, and how this in turn affects the broader cellular metabolome.

Table 1: Potential Applications of Multi-Omics in this compound Research

| Omics Layer | Potential Research Focus for this compound | Expected Insights |

| Genomics | Genome-Wide Association Studies (GWAS) to find genetic variants associated with endogenous levels of the peptide or its metabolic precursors. mdpi.com | Identification of genes and regulatory elements controlling the peptide's biosynthesis and homeostasis. mdpi.com |

| Transcriptomics | Analysis of mRNA expression changes in cells or tissues in response to this compound exposure. nih.gov | Understanding of the peptide's influence on cellular signaling pathways and gene regulation networks. |

| Proteomics | Quantitative analysis of protein expression and post-translational modifications (PTMs) following treatment with the peptide. nih.gov | Elucidation of protein-peptide interactions and the peptide's impact on protein function and stability. |

| Metabolomics | Profiling of small-molecule metabolites to observe shifts in metabolic pathways resulting from the peptide's activity. nih.gov | Mapping the direct and indirect metabolic consequences of the peptide's presence in a biological system. |

| Integrated Analysis | Combining all omics layers to build comprehensive models of the peptide's mechanism of action. biorxiv.org | A systems-level understanding of the peptide's role, from gene to function, and its contribution to health and disease. biorxiv.org |

Development of Advanced Bioanalytical Tools for Peptide Characterization

The accurate characterization and quantification of peptides like this compound are fundamental to understanding their biological functions. Recent years have seen significant advancements in bioanalytical technologies, moving beyond traditional methods toward tools that offer greater sensitivity, resolution, and informational depth. bioanalysis-zone.com High-resolution mass spectrometry (HRMS) coupled with advanced separation techniques like ultra-performance liquid chromatography (UPLC) now represents the state of the art for peptide analysis. nih.govnih.govwaters.com

These modern methods are crucial for unequivocally identifying the peptide, verifying its sequence, and detecting any chemical modifications. nih.gov Techniques such as tandem mass spectrometry (MS-MS) can fragment the peptide and provide detailed structural information. nih.gov For quantitative bioanalysis, liquid chromatography-mass spectrometry (LC-MS/MS) has become a credible and robust alternative to traditional immunoassays, offering high specificity and the ability to distinguish the target peptide from closely related molecules. bioanalysis-zone.com Furthermore, specialized techniques like amino acid analysis (AAA) can be used to determine the exact peptide content in a sample, accounting for water and counter-ions that are often present in lyophilized preparations. jpt.com

Table 2: Comparison of Advanced Bioanalytical Tools for Peptide Characterization

| Analytical Tool | Principle | Application for this compound |

| UPLC-HRMS | Combines high-resolution liquid chromatography with high-accuracy mass spectrometry. nih.govwaters.com | Purity assessment, exact mass determination, and identification of impurities or degradation products. |

| LC-MS/MS | Tandem mass spectrometry for structural elucidation and quantification. bioanalysis-zone.com | Definitive sequence confirmation and highly specific quantification in complex biological matrices like plasma. |

| MALDI-MS | Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry. jpt.com | Rapid molecular weight determination and purity screening. |

| NMR Spectroscopy | Nuclear Magnetic Resonance provides detailed information on chemical structure and conformation in solution. jpt.com | 3D structure determination and analysis of peptide dynamics. |

| Capillary Electrophoresis (CE) | Separation based on charge and size in a capillary. jpt.com | High-efficiency separation for purity analysis and characterization of charge variants. |

| Amino Acid Analysis (AAA) | Hydrolyzes the peptide into constituent amino acids, which are then quantified. jpt.com | Accurate determination of total peptide content and verification of amino acid ratios. |

Exploration of Unconventional Peptide Chemistry for Novel Research Applications

While this compound is a simple tripeptide, its structure serves as a scaffold for exploring unconventional peptide chemistry to create novel research tools and applications. Modern synthetic chemistry offers a vast toolkit to modify peptides, enhancing their stability, introducing new functionalities, or constraining their conformation to improve biological activity. nobelprize.org

One area of exploration involves the chemical transformation of the peptide's amino acid residues. For example, the serine and threonine residues in peptides can be converted into electrophilic α-acetoxyglycyl or α-chloroglycyl residues. This transformation introduces a reactive site into the peptide backbone, allowing for subsequent reactions with various nucleophiles to create a diverse range of α-substituted glycine derivatives. Another innovative approach is the use of specialized building blocks in solid-phase peptide synthesis (SPPS) to overcome common challenges like peptide aggregation. sigmaaldrich.com Incorporating backbone-modified dipeptides, such as those containing N-(2,4-dimethoxybenzyl)glycine (Dmb-Gly), can disrupt interchain hydrogen bonding, leading to more efficient and purer synthesis of difficult sequences. sigmaaldrich.com Furthermore, the principles of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), provide a robust method for peptide modification, labeling, or macrocyclization. nobelprize.org

Table 3: Unconventional Chemistry Approaches for Modifying Peptides

| Chemical Approach | Description | Potential Application for this compound Analogs |

| Residue-Specific Modification | Chemical conversion of specific amino acid side chains (e.g., Thr) or the backbone to introduce reactive handles. | Converting the threonine residue into a reactive center for site-specific conjugation of fluorescent probes or other molecules. |

| Backbone Modification in SPPS | Use of N-substituted amino acids (e.g., Dmb-Gly) to disrupt aggregation during synthesis. sigmaaldrich.com | Synthesizing longer, more complex analogs of this compound that might otherwise be prone to aggregation. |